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Compound of Interest

Compound Name: Paeoniflorin

Cat. No.: B7979393

Paeoniflorin, a monoterpene glycoside extracted from the root of Paeonia lactiflora, has
garnered significant scientific interest for its broad spectrum of pharmacological activities. This
technical guide provides an in-depth overview of the therapeutic effects of Paeoniflorin,
focusing on its molecular mechanisms, supported by quantitative data from preclinical and
clinical studies, and detailed experimental methodologies. This document is intended for
researchers, scientists, and professionals in the field of drug development.

Anti-inflammatory Effects

Paeoniflorin exhibits potent anti-inflammatory properties by modulating key signaling
pathways and reducing the production of pro-inflammatory mediators. Its efficacy has been
demonstrated in various in vitro and in vivo models of inflammation.

Molecular Mechanisms of Anti-inflammatory Action

Paeoniflorin's anti-inflammatory effects are primarily mediated through the inhibition of the
Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) signaling
pathways. It also influences the Janus Kinase/Signal Transducer and Activator of Transcription
(JAK/STAT) pathway.

By targeting these pathways, Paeoniflorin effectively suppresses the expression and release
of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-a), interleukin-1beta
(IL-1B), and interleukin-6 (IL-6), as well as other inflammatory molecules like nitric oxide (NO)
and prostaglandin E2 (PGE2).[1][2][3][4]
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Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of Paeoniflorin has been quantified in several studies, as
summarized in the tables below.

In Vitro Anti-inflammatory Activity of
Paeoniflorin

Parameter Value

IC50 for Nitric Oxide (NO) Production Inhibition

In LPS-stimulated RAW 264.7 cells 2.2 x 10~* mol/L[1][2][3][5]

Inhibition of Pro-inflammatory Mediators (in
LPS-stimulated RAW 264.7 cells)

Nitric Oxide (NO) Production 17.61% inhibition[1][2][3]

Prostaglandin E2 (PGE2) Production 27.56% inhibition[1][2][3]

Tumor Necrosis Factor-alpha (TNF-a) o
] 20.57% inhibition[1][2][3]
Production

Interleukin-6 (IL-6) Production 29.01% inhibition[1][2][3]

Inhibition of Gene Expression (in LPS-
stimulated RAW 264.7 cells)

Inducible Nitric Oxide Synthase (iNOS) 35.65% inhibition[1][2]
Cyclooxygenase-2 (COX-2) 38.08% inhibition[1][2]
Interleukin-6 (IL-6) 19.72% inhibition[1][2]
Tumor Necrosis Factor-alpha (TNF-a) 45.19% inhibition[1][2]

Inhibition of Protein Expression (in LPS-
stimulated RAW 264.7 cells)

Cyclooxygenase-2 (COX-2) 50.98% reduction[1][2][3]
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In Vivo Anti-inflammatory and
Immunomodulatory Effects of Paeoniflorin

Animal Model and Treatment

Key Findings

Collagen-Induced Arthritis (CIA) in Rats

Paeoniflorin (50 and 100 mg/kg, p.o.) for 14
days

Significantly reduced paw swelling and arthritis
scores. Down-regulated p-NF-kB p65 and p-
MYPT1 expression. Reduced serum levels of
TNF-q, IL-1B, and IL-6.[6]

Paeoniflorin (5, 10, and 20 mg/kg) for 3 weeks

Significantly increased pain threshold and
decreased arthritic symptoms. Reduced
malondialdehyde and increased antioxidant
enzyme activity. Attenuated NF-kB p65, TNF-a,
IL-1(, and IL-6 activity. Reduced COX-2 protein

expression.[4][7]

Allergic Contact Dermatitis in Mice

Paeoniflorin (70 or 140 mg/kg/d)

Significantly inhibited cutaneous inflammation.
Increased IL-4 and IL-10 production while
reducing IL-2 and IL-17 levels in serum and

splenocyte cultures.[8]

LPS-Induced Acute Myocardial Injury in Rats

Paeoniflorin pretreatment

Reduced serum TNF-a from 49.31 + 9.74 pg/mL
to 17.91 £ 3.63 pg/mL. Reduced serum IL-1[3
from 107.40 + 13.35 pg/mL to 41.98 + 4.46
pg/mL.[9]

Neuropathic Pain-Induced Depression in Mice

Paeoniflorin treatment

Significantly reduced hippocampal levels of
TNF-q, IL-1f, and IL-6.[10]

Experimental Protocols
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Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium
(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at
37°C in a 5% CO2 humidified incubator.

Treatment: Cells are pre-treated with various concentrations of Paeoniflorin (typically in the
range of 10~8 to 10—> mol/L) for a specified time (e.g., 1 hour) before stimulation with
lipopolysaccharide (LPS; e.g., 0.2 or 1 pg/mL) for a further 18-24 hours.[3][5]

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable
metabolite of NO, in the culture supernatant is measured using the Griess reagent.[3][5]

Cytokine and PGE2 Measurement (ELISA): The levels of TNF-a, IL-6, and PGE2 in the
culture supernatant are quantified using commercially available Enzyme-Linked
Immunosorbent Assay (ELISA) kits.[1][2]

Gene Expression Analysis (Real-time RT-PCR): Total RNA is extracted from the cells,
reverse-transcribed into cDNA, and the expression levels of INOS, COX-2, TNF-a, and IL-6
are determined by quantitative real-time PCR using specific primers.[1][2]

Protein Expression Analysis (Western Blot): Cell lysates are subjected to SDS-PAGE,
transferred to a PVDF membrane, and probed with specific primary antibodies against COX-
2, p-NF-kB p65, and IkBa, followed by incubation with HRP-conjugated secondary antibodies
for chemiluminescent detection.[11]

Animals: Male Wistar or DBA/1 mice are typically used.[6][12]

Induction of Arthritis: Arthritis is induced by an intradermal injection of bovine type Il collagen
emulsified with complete Freund's adjuvant at the base of the tail. A booster injection is given
21 days after the primary immunization.[6][12]

Treatment: Paeoniflorin (e.g., 50 and 100 mg/kg) or vehicle is administered orally once daily
for a specified period (e.g., 14 days) starting from the day of the booster injection.[6]

Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw swelling
using a plethysmometer and scoring the clinical signs of arthritis (e.g., erythema, swelling of
joints).
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e Biochemical Analysis: At the end of the treatment period, blood samples are collected to
measure serum levels of pro-inflammatory cytokines (TNF-a, IL-1[3, IL-6) by ELISA. Joint
tissues are collected for histopathological examination and for Western blot analysis of

signaling proteins like p-NF-kB p65.[6]

Signaling Pathway Visualization
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Caption: Paeoniflorin's anti-inflammatory mechanism via NF-kB and MAPK pathways.

Neuroprotective Effects

Paeoniflorin has demonstrated significant neuroprotective properties in models of
neurodegenerative diseases and ischemic stroke. Its mechanisms of action involve anti-
apoptotic, anti-oxidative, and anti-inflammatory effects within the central nervous system.

Molecular Mechanisms of Neuroprotection

The neuroprotective effects of Paeoniflorin are attributed to its ability to modulate multiple
signaling pathways, including the PI3K/Akt and Ca2*/Calmodulin-dependent protein kinase |l
(CaMKII)/CREB pathways. By activating these pro-survival pathways, Paeoniflorin can inhibit
neuronal apoptosis, reduce oxidative stress, and suppress neuroinflammation.[13][14]

Quantitative Data on Neuroprotective Effects

In Vitro Neuroprotective Effects of

Paeoniflorin

Cell Model and Insult Key Findings

Differentiated PC12 cells exposed to MPP*

Significantly improved cell viability. The most
b florin (50-400 M) significant effect was observed at 200 pM.
aeoniflorin
H Inhibited the over-release of lactate

dehydrogenase (LDH).[14]

PC12 cells exposed to H202

Increased cell viability to 66.3+1.6%,
Paeoniflorin (20, 40, 80 uM) 75.9+£1.1%, and 83.4+1.7% of control,

respectively, in a dose-dependent manner.[15]
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In Vivo Neuroprotective Effects of
Paeoniflorin

Animal Model and Treatment Key Findings

Middle Cerebral Artery Occlusion (MCAO) in

Rats
Downregulated pro-inflammatory mediators
Paeoniflorin (5 mg/kg, i.p., twice daily) for 14 (TNF-q, IL-1B, INOS, COX-2, 5-LOX). Blocked
days JNK and p38 MAPK activation and NF-kB
signaling.[13]
Paeoniflorin (10 mg/kg, s.c., twice daily) for 7 Significantly reduced infarct volume and
days ameliorated neurological deficits.[16]

LPS-induced Neuroinflammation in Mice

Attenuated oxidative stress by inhibiting lipid
o peroxidation, nitric oxide levels, and reactive
Paeoniflorin (5 and 10 mg/kg/day) ] ]
oxygen species production. Downregulated NF-

KB pathway-related proteins.[17]

Experimental Protocols

e Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum, 5%
FBS, and 1% penicillin-streptomycin. For differentiation, cells are treated with nerve growth
factor (NGF).

 Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to agents like 1-
methyl-4-phenylpyridinium (MPP™*) or hydrogen peroxide (H202).[14][15]

o Treatment: Cells are pre-treated with Paeoniflorin (e.g., 50-400 uM) for a specified duration
(e.g., 3 hours) before the addition of the neurotoxin.

o Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial
metabolic activity.[14]
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o Lactate Dehydrogenase (LDH) Release Assay: Cell death is quantified by measuring the
activity of LDH released into the culture medium.[14]

o Apoptosis Analysis (Flow Cytometry): Apoptosis can be assessed by staining cells with
Annexin V and propidium iodide (PI) and analyzing them by flow cytometry.

o Western Blot Analysis: The expression and phosphorylation of proteins in signaling pathways
like PI3K/Akt and MAPK are analyzed by Western blotting.

e Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

e Surgical Procedure: Anesthesia is induced (e.g., with chloral hydrate). A nylon monofilament
is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
Reperfusion is achieved by withdrawing the filament after a defined period (e.g., 2 hours).[2]

» Treatment: Paeoniflorin (e.g., 5 or 10 mg/kg) or vehicle is administered intraperitoneally or
subcutaneously at specific time points before or after MCAO.[2][13]

» Neurological Deficit Scoring: Neurological function is assessed at various time points after
MCAO using a standardized scoring system.

« Infarct Volume Measurement: After a set period (e.g., 24 hours or 7 days), the brains are
removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize
and quantify the infarct volume.

e Immunohistochemistry and Western Blotting: Brain tissues are processed for
immunohistochemical staining to detect markers of inflammation (e.g., Iba-1 for microglia)
and for Western blot analysis of signaling proteins.

Signaling Pathway Visualization
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Caption: Paeoniflorin's neuroprotective actions via PI3K/Akt and CaMKII/CREB pathways.

Immunomodulatory Effects

Paeoniflorin and its parent extract, Total Glucosides of Peony (TGP), have been shown to
modulate immune responses, making them promising therapeutic agents for autoimmune
diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).

Molecular Mechanisms of Immunomodulation

Paeoniflorin exerts its immunomodulatory effects by regulating the function of various immune
cells, including T cells, B cells, and dendritic cells. It can influence the differentiation of T helper
(Th) cells, promoting a shift from a pro-inflammatory Th1/Th17 phenotype to an anti-
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inflammatory Th2/Treg phenotype. This is achieved through the modulation of key signaling

pathways like JAK/STAT and NF-kB.[18]

Quantitative Data from Clinical Trials (Total Glucosides

of Peony - TGP)

While clinical trials specifically on Paeoniflorin are limited, several studies have evaluated the

efficacy of TGP, of which Paeoniflorin is the major active component.

Clinical Trials of Total Glucosides of Peony

(TGP) in Autoimmune Diseases

Disease and Treatment

Key Quantitative Outcomes

Rheumatoid Arthritis (RA)

TGP combined with Methotrexate (MTX) vs.
MTX alone

TGP + MTX showed better therapeutic effects
(P =0.004). Significant decrease in Erythrocyte
Sedimentation Rate (ESR) (P < 0.0001) and
Swollen Joint Count (SJC) (P < 0.00001).[8]

Meta-analysis of TGP as adjuvant therapy

69% less likely to experience adverse liver
effects and 59% less likely to experience
leukopenia compared to conventional DMARDs
alone.[18]

Systemic Lupus Erythematosus (SLE)

TGP combined with standard therapy vs.

standard therapy alone

TGP group showed a greater reduction in the
SLE Disease Activity Index (SLEDAI) score (MD
=-1.70, P < 0.0001).[19]

Recurrent Aphthous Ulcers (RAU)

TGP (1.8 g/day ) for 24 weeks vs. placebo

Monthly ulcer-free interval significantly
increased from a median of 9.6 days at baseline
to 18.5 days at weeks 13-24 (p < 0.05).[20]

Experimental Protocols
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Study Design: A randomized, controlled clinical trial.

Participants: Patients diagnosed with active RA according to the American College of
Rheumatology (ACR) criteria.

Intervention: Patients are randomized to receive either TGP (e.g., 1.8 g/day ) in combination
with a standard disease-modifying antirheumatic drug (DMARD) like methotrexate, or the
DMARD alone.

Outcome Measures:

o Primary: ACR20/50/70 response rates (percentage of patients with at least a 20%, 50%, or
70% improvement in tender and swollen joint counts and other parameters).

o Secondary: Changes in inflammatory markers (ESR, C-reactive protein), patient-reported
outcomes (pain, quality of life), and safety assessments.

Statistical Analysis: Efficacy is assessed by comparing the response rates and changes in
continuous variables between the treatment groups using appropriate statistical tests.

Signaling Pathway Visualization
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Caption: Paeoniflorin's immunomodulatory effect via the JAK/STAT signaling pathway.

Pharmacokinetics

Understanding the pharmacokinetic profile of Paeoniflorin is crucial for its development as a

therapeutic agent.
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Pharmacokinetic Parameters of Paeoniflorin
in Humans (Single IV Injection)

Parameter Value

Half-life (t%2) 1.8 - 1.9 hours
Clearance (CL) 10.4-11.3 L/h
Apparent Volume of Distribution (Vss) 16.8-18.1L

402.2 - 1081 ng/mL (for doses of 18.3 - 54.1

Maximum Plasma Concentration (Cmax) )
mg

Oral Bioavailability Approximately 3% to 4%

Data from a study in Chinese human volunteers.[13]

Conclusion

Paeoniflorin is a promising natural compound with multifaceted therapeutic effects, particularly
in the realms of inflammation, neurodegeneration, and autoimmune disorders. Its mechanisms
of action are centered around the modulation of key signaling pathways, including NF-kB,
MAPK, PI3K/Akt, and JAK/STAT. While preclinical studies have provided robust evidence of its
efficacy, further well-designed clinical trials are warranted to fully establish its therapeutic
potential in humans. The low oral bioavailability of Paeoniflorin also presents a challenge that
may be addressed through novel drug delivery systems or structural modifications. This
technical guide provides a solid foundation for researchers and drug development
professionals to further explore the therapeutic applications of this remarkable natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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